![molecular formula C15H10BrFN4S B3025693 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 57801-95-3](/img/structure/B3025693.png)

2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Übersicht

Beschreibung

Flubrotizolam ist ein synthetisches Benzodiazepin-Derivat, das für seine starke sedative und anxiolytische Wirkung bekannt ist. Es gehört zur Klasse der Thienotriazolodiazepine und wird chemisch als 2-Brom-4-(2-Fluorphenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin beschrieben . Diese Verbindung hat aufgrund ihrer hohen Wirksamkeit und Effizienz bei der Induktion von Sedierung und der Reduktion von Angstzuständen Aufmerksamkeit auf dem Markt für Designerdrogen erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

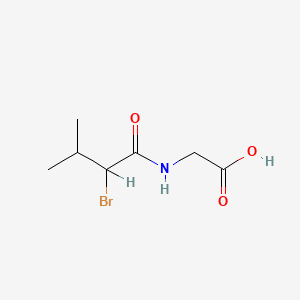

Die Synthese von Flubrotizolam umfasst mehrere Schritte, beginnend mit der Herstellung des Thienotriazolodiazepin-Grundkörpers. Der Prozess umfasst typischerweise:

Bildung des Thienoringes: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um die Thienoringstruktur zu bilden.

Einführung des Triazoloringes: Der Triazoloring wird durch eine Reihe von Reaktionen mit stickstoffhaltigen Reagenzien eingeführt.

Bromierung und Fluorierung: Die letzten Schritte beinhalten die Bromierung und Fluorierung der Verbindung, um die gewünschte chemische Struktur zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Flubrotizolam würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden, wobei Batch- oder Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess würde auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert werden und strengen regulatorischen Standards entsprechen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Flubrotizolam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Benzodiazepin-Grundkörper verändern.

Reduktion: Reduktionsreaktionen können den Oxidationszustand der Verbindung verändern, was möglicherweise ihre pharmakologischen Eigenschaften modifiziert.

Substitution: Halogenierung und andere Substitutionsreaktionen können funktionelle Gruppen am Molekül einführen oder ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsreaktionen beinhalten typischerweise Reagenzien wie Brom oder Fluor-Gas unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene halogenierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Flubrotizolam hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird verwendet, um die Struktur-Wirkungs-Beziehungen von Benzodiazepinen und ihren Derivaten zu untersuchen.

Biologie: Forscher untersuchen seine Auswirkungen auf das zentrale Nervensystem, insbesondere seine Interaktion mit GABA-A-Rezeptoren.

Medizin: Obwohl es nicht für den medizinischen Gebrauch zugelassen ist, dient es als Referenzverbindung in pharmakologischen Studien.

Industrie: Es wird bei der Entwicklung neuer sedativer und anxiolytischer Mittel eingesetzt.

Wirkmechanismus

Flubrotizolam entfaltet seine Wirkung, indem es als positiver allosterischer Modulator des GABA-A-Rezeptors wirkt. Dieser Rezeptor ist ein Chlorid-Ionenkanal, der, wenn er durch den Neurotransmitter Gamma-Aminobuttersäure (GABA) aktiviert wird, die neuronale Aktivität hemmt. Flubrotizolam verstärkt die Bindung von GABA an den GABA-A-Rezeptor, wodurch der Einstrom von Chlorid-Ionen in Neuronen erhöht und eine Hyperpolarisierung erfolgt. Dies führt zu einer Reduktion der neuronalen Erregbarkeit und erzeugt sedative und anxiolytische Effekte .

Wirkmechanismus

Flubrotizolam, also known as ZWK85P59MH, is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects . This article will delve into the mechanism of action of Flubrotizolam, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Flubrotizolam primarily targets the GABA-A receptors in the brain . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter that reduces neuronal excitability. The GABA-A receptor is a type of GABA receptor that, when activated, allows the influx of chloride ions into the neuron, leading to hyperpolarization and decreased neuronal excitability .

Mode of Action

Flubrotizolam acts as a positive allosteric modulator of the GABA-A receptors . It enhances the effect of GABA by increasing the frequency of the chloride ion channel openings within the receptor . This leads to an influx of chloride ions, causing the neuron to become more negatively charged and thus less likely to generate an action potential . This results in a decrease in neuronal excitability, which manifests as sedative and anxiolytic effects .

Biochemical Pathways

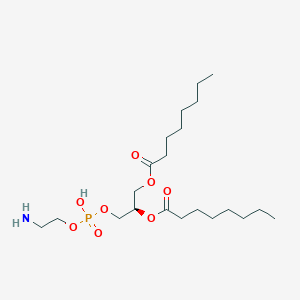

The primary biochemical pathway affected by Flubrotizolam is the GABAergic system . By enhancing the action of GABA at the GABA-A receptors, Flubrotizolam increases inhibitory neurotransmission in the brain . This leads to a decrease in neuronal excitability and results in the calming and sedative effects characteristic of this compound .

Pharmacokinetics

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family , particularly by CYP3A4 .

Result of Action

The primary result of Flubrotizolam’s action is a reduction in anxiety and induction of sedation . By enhancing GABAergic neurotransmission, Flubrotizolam slows down racing thoughts, reduces anxiety, and helps users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Action Environment

The action of Flubrotizolam can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or other CNS depressants, can potentiate the effects of Flubrotizolam, leading to increased sedation and potentially harmful effects . Additionally, individual factors such as age, health status, and genetic variations in the metabolizing enzymes can also influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . It interacts with several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes . CYP3A4 is involved in the formation of all phase I metabolites of Flubrotizolam, while UGT1A4 and UGT2B10 catalyze its N-glucuronidation .

Cellular Effects

Flubrotizolam acts as a central nervous system suppressant . It inhibits electrical activity in the brain, slowing down racing thoughts, reducing anxiety, and helping users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Molecular Mechanism

Flubrotizolam works through the same mechanism as most benzodiazepines . It potentiates a receptor called GABA-A, which the neurotransmitter, GABA, binds to in order to regulate electrical transmission in the brain . When GABA activates the GABA receptors, chloride ion channels open up to hyperpolarize the neuron . This causes the neurons to require a higher action potential in order to transmit electrical signals to neighboring nerve cells .

Temporal Effects in Laboratory Settings

The effects of Flubrotizolam are expected to have a short duration of 5 to 8 hours . Concrete data about the duration of active effects aren’t available .

Dosage Effects in Animal Models

The exact dose of Flubrotizolam is unclear, but most grey market vendors carry this compound in doses of 0.5 mg each . This would make Flubrotizolam roughly comparable in potency to drugs like alprazolam (Xanax) or triazolam (Halcion) .

Metabolic Pathways

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . Several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes were shown to catalyze their metabolic transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Flubrotizolam involves several steps, starting with the preparation of the core thienotriazolodiazepine structure. The process typically includes:

Formation of the Thieno Ring: This involves the cyclization of appropriate precursors to form the thieno ring structure.

Introduction of the Triazolo Ring: The triazolo ring is introduced through a series of reactions involving nitrogen-containing reagents.

Bromination and Fluorination: The final steps involve the bromination and fluorination of the compound to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of Flubrotizolam would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Flubrotizolam undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzodiazepine core.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions typically involve reagents like bromine or fluorine gas under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Wissenschaftliche Forschungsanwendungen

Flubrotizolam has several scientific research applications:

Chemistry: It is used to study the structure-activity relationships of benzodiazepines and their derivatives.

Biology: Researchers investigate its effects on the central nervous system, particularly its interaction with GABA-A receptors.

Medicine: Although not approved for medical use, it serves as a reference compound in pharmacological studies.

Industry: It is utilized in the development of new sedative and anxiolytic agents.

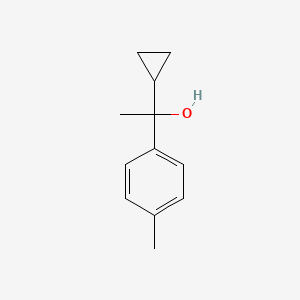

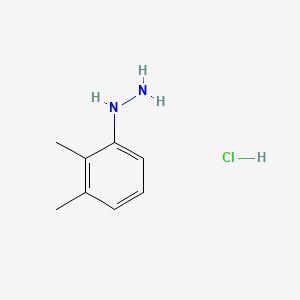

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Brotizolam: Ein weiteres Thienotriazolodiazepin mit ähnlichen sedativen Eigenschaften.

Flubromazolam: Eine strukturell verwandte Verbindung mit starken sedativen Wirkungen.

Etizolam: Ein Thienodiazepin mit anxiolytischen und sedativen Eigenschaften.

Einzigartigkeit von Flubrotizolam

Flubrotizolam ist einzigartig aufgrund seiner hohen Wirksamkeit und seines schnellen Wirkungseintritts im Vergleich zu anderen Benzodiazepinen. Seine chemische Struktur ermöglicht eine starke Bindungsaffinität zum GABA-A-Rezeptor, wodurch es bereits in niedrigeren Dosen wirksam ist .

Eigenschaften

IUPAC Name |

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZDBDBHBXLWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206503 | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57801-95-3 | |

| Record name | Flubrotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubrotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)